REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[N+](C1C=CC=CC=1)([O-])=O.[Cl-].[Al+3].[Cl-].[Cl-].[C:22](Cl)(=[O:27])[CH2:23][CH:24]([CH3:26])[CH3:25].Cl>O>[OH:2][C:1]1[CH:3]=[C:4]([OH:5])[CH:6]=[CH:7][C:8]=1[C:22]([CH2:23][CH:24]([CH3:26])[CH3:25])=[O:27] |f:2.3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
6.03 g
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)(=O)Cl
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added piecemeal and they
|
Type
|
STIRRING
|
Details
|
were stirred, with a calcium chloride tube
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
further heated
|
Type
|
STIRRING
|
Details
|
stirring at 90° C. for six hours
|
Duration
|
6 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
EXTRACTION
|
Details
|
extracted by ether
|
Type
|
WASH
|
Details
|
The ether layer was washed with saturated brine
|
Type
|
CUSTOM
|
Details
|
removed by distillation under a reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue, with water added piecemeal, was distilled under a reduced pressure
|
Type
|
DISTILLATION
|
Details
|
distilled off nitrobenzene
|
Type
|
DISTILLATION
|
Details
|
by steam distillation method
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted again by ether
|
Type
|
WASH
|
Details
|
washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
obtain 8.952 g of a red viscous oily substance
|
Type
|
CUSTOM
|
Details
|
This oily substance was purified by silica gel column chromatography (20 g of Wako Gel C-200, eluted with hexane:ether at varying ratios=8:2-7:3)
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC(=C1)O)C(=O)CC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.37 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |